5-Bromo-2-chloro-6-methoxynicotinic acid
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Overview
Description
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of a pyridine derivative, followed by the introduction of a methoxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl boronic acid can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but lacks the methoxy group.
2-Bromo-5-chloronicotinic acid: Another pyridinecarboxylic acid with different substitution patterns.
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar but with different positioning of the functional groups.
Uniqueness
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid is unique due to its specific combination of bromine, chlorine, and methoxy groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H5BrClNO3 |
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Molecular Weight |
266.47 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H,11,12) |
InChI Key |
KWWCOMPDPRANGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)O)Br |
Origin of Product |
United States |
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